

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

Cat. No.: B1461941

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Applications of **2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride**

Abstract

This technical guide provides a comprehensive analysis of **2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride**, a key intermediate in organic synthesis and medicinal chemistry. The document elucidates the compound's molecular architecture, focusing on the interplay between its three core components: the 2-methylpropane-1,2-diamine backbone, the regioselective N-carbobenzyloxy (Cbz) protecting group, and the hydrochloride salt. We will explore the causality behind its synthesis, the rationale for its structural features, and how these features dictate its reactivity and utility. Detailed protocols, spectroscopic fingerprints, and applications in drug discovery are discussed, providing researchers and drug development professionals with a foundational understanding of this versatile chemical building block.

Physicochemical Properties and Identification

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride is a stable, solid compound primarily used as a synthetic intermediate.^[1] Its hydrochloride form enhances stability and solubility, making it suitable for various laboratory applications.^[1]

Property	Value
IUPAC Name	benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride[1]
CAS Number	850033-67-9[1][2]
Molecular Formula	C ₁₂ H ₁₉ ClN ₂ O ₂ [1]
Molecular Weight	258.75 g/mol [1]
Canonical SMILES	CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl[1]
InChI Key	QCZRRUYZVDJUJR-UHFFFAOYSA-N[1]
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C[2] [3]

Elucidation of the Molecular Structure

The utility of this compound is a direct consequence of its carefully designed molecular structure, which facilitates sequential and controlled chemical modifications.

The Diamine Backbone

The core of the molecule is 2-methylpropane-1,2-diamine.[4][5][6][7] This structure, also known as 1,2-diamino-2-methylpropane, is a vicinal diamine characterized by a propane chain with two amine groups on adjacent carbons (C1 and C2). The presence of two methyl groups on C2 makes the C2 amine tertiary, sterically hindering it compared to the primary amine at the C1 position. This inherent structural difference is pivotal for the regioselective synthesis of the final compound.

The Carbobenzyloxy (Cbz) Protecting Group

The carbobenzyloxy (Cbz) group is a benzyl carbamate functionality attached to one of the nitrogen atoms.[1] In organic synthesis, and particularly in peptide chemistry, carbamates are extensively used as protecting groups for amines.[8][9] The Cbz group is prized for its stability under a range of conditions and its susceptibility to clean removal via specific deprotection methods.[10]

The primary function of the Cbz group in this molecule is to "mask" the reactivity of the C2 amine. This selective protection is crucial, as it leaves the primary amine at C1 free for subsequent reactions like alkylation or amide bond formation.[\[1\]](#) This strategy of differential protection is fundamental to multi-step syntheses, preventing unwanted side reactions and enabling the construction of complex molecular architectures.[\[1\]](#)

Furthermore, the carbamate linkage is a well-recognized peptide bond surrogate in medicinal chemistry.[\[8\]](#)[\[11\]](#) Replacing a native amide bond with a carbamate can confer metabolic stability against proteases, a critical attribute for improving the pharmacokinetic profiles of peptide-based drug candidates.[\[11\]](#)

The Hydrochloride Salt

The "hydrochloride" designation indicates that the molecule is a salt, formed by the reaction of the free primary amine at the C1 position with hydrochloric acid. This protonation of the amine to form an ammonium chloride salt serves two practical purposes:

- Enhanced Stability: The salt form is typically more crystalline and less prone to degradation during storage compared to the free base.
- Modified Solubility: It increases the compound's solubility in protic solvents, which can be advantageous for certain reaction conditions or purification protocols.[\[1\]](#)

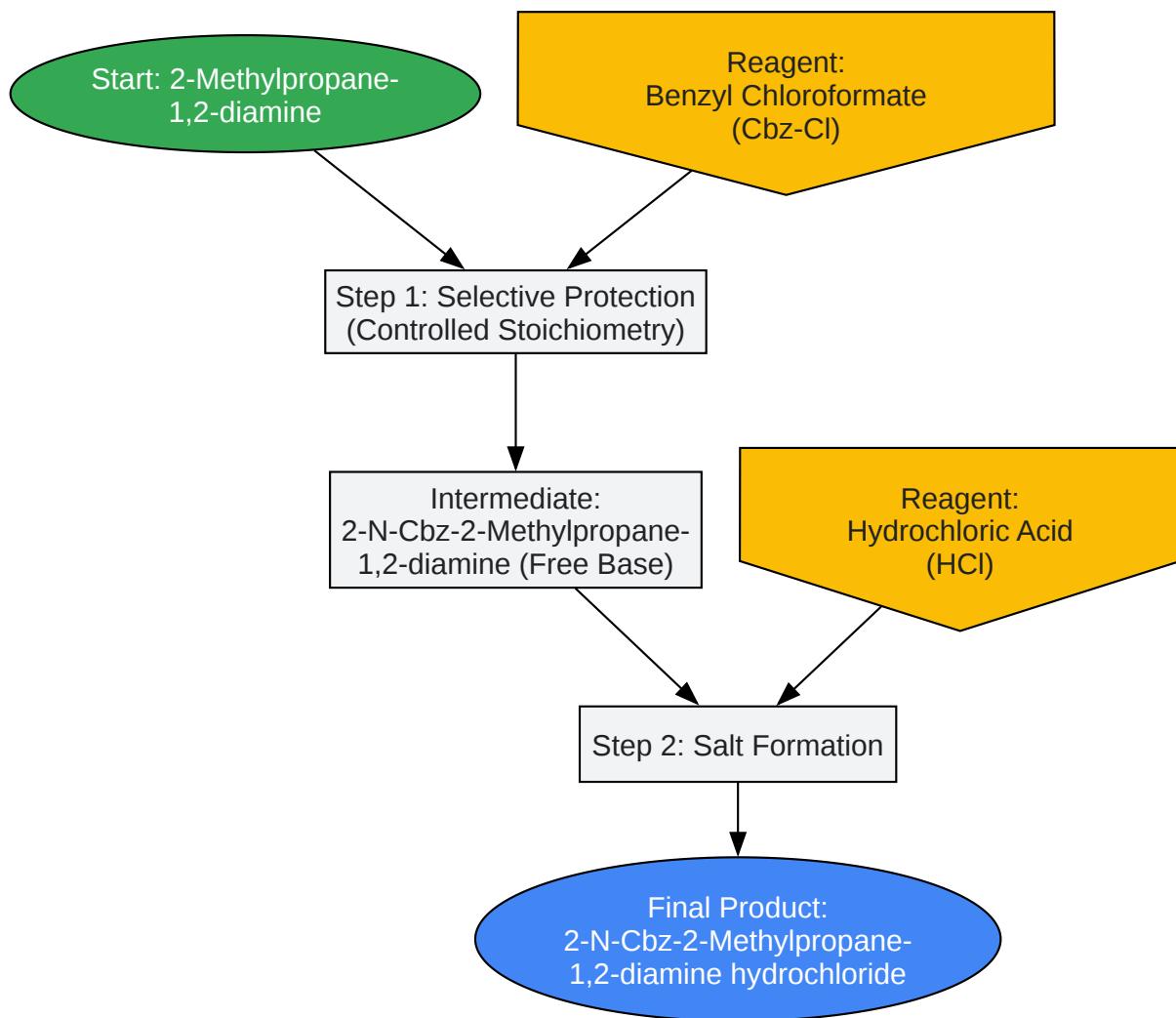
Caption: Molecular structure of **2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride**.

Spectroscopic Characterization

The proposed structure is confirmed through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[\[1\]](#)

- ^1H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule. [\[1\]](#) Key expected resonances include signals for the aromatic protons of the benzyl group, a singlet for the benzylic CH_2 protons, a broad singlet for the carbamate N-H proton, distinct signals for the gem-dimethyl protons (two CH_3 groups), a signal for the C1- CH_2 group, and a broad signal corresponding to the protons of the ammonium (NH_3^+) group.

- Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups through their characteristic vibrational modes.^[1] A strong absorption band is expected in the range of 1690-1720 cm⁻¹, which is diagnostic for the carbonyl (C=O) stretch of the carbamate group.^[1] Additionally, N-H stretching vibrations from both the carbamate and the ammonium salt will be visible, typically as broad bands.^[12]


Synthesis and Chemical Reactivity

The synthesis is a multi-step process designed to achieve selective protection of one amine group.^[1]

General Synthesis Protocol

The synthesis of **2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride** is a well-established procedure in organic chemistry.

- Starting Material Preparation: The synthesis begins with the commercially available diamine, 2-methylpropane-1,2-diamine.^[1]
- Selective N-Protection: The diamine is reacted with benzyl chloroformate (Cbz-Cl) in a suitable solvent. Careful control of stoichiometry (typically using one equivalent of the protecting agent) and reaction conditions is essential to favor mono-protection and achieve a high yield of the desired product, which can range from 80-90%.^[1] The tertiary amine at the C2 position is generally more nucleophilic, leading to its preferential reaction.
- Hydrochloride Salt Formation: Following the protection step, the resulting N-Cbz protected diamine is treated with a solution of hydrochloric acid (e.g., HCl in ether or dioxane).^[1] This protonates the remaining free primary amine at the C1 position, causing the hydrochloride salt to precipitate, which can then be isolated by filtration.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Key Chemical Reactions

The structural design of the molecule enables two critical, subsequent transformations:

- Deprotection: The Cbz group is reliably cleaved under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂, Pd/C).[1][10] This reaction regenerates the free diamine, allowing for further functionalization at the C2 position after chemistry has been performed at C1. Strong acids can also be used for deprotection.[10]
- Functionalization of the Free Amine: The primary ammonium salt can be deprotonated to its free amine form, which serves as a potent nucleophile. It readily participates in reactions such as acylation with carboxylic acids or acid chlorides to form amides, or alkylation with various electrophiles.[1]

Applications in Research and Drug Development

The unique structure of **2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride** makes it a valuable building block in several areas.

- Organic Synthesis Intermediate: Its primary role is as a versatile intermediate.[1] The orthogonal nature of the protected and free amines allows for the stepwise construction of complex molecules, including pharmaceuticals and other biologically active compounds.[1]
- Scaffold for Chemical Libraries: Vicinal diamines are foundational scaffolds for generating libraries of small molecules for high-throughput screening in drug discovery.[13] The defined spatial relationship between the two amine groups, especially in such conformationally restricted scaffolds, can decrease the entropic penalty of binding to a biological target, potentially leading to higher affinity ligands.[14]
- Peptidomimetics: As previously mentioned, the carbamate moiety can mimic a peptide bond, making the compound useful in the synthesis of peptide-based drugs with enhanced stability. [11][15] This is a key strategy to overcome the poor in vivo stability and low bioavailability that often limit the therapeutic potential of natural peptides.[11]

Conclusion

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride is more than a simple chemical compound; it is a strategically designed synthetic tool. Its molecular structure, featuring a diamine core with one amine selectively protected by a Cbz group and the other stabilized as a hydrochloride salt, provides a robust platform for controlled, sequential chemical synthesis. This design directly enables its application as a critical building block for complex organic

molecules, peptidomimetics, and compound libraries, cementing its importance for professionals in the fields of synthetic chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 2. 2-N-Cbz-2-methylpropane-1,2-diamine-HCl | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Methyl-1,2-propanediamine (CAS 811-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Methyl-1,2-propanediamine | CAS#:811-93-8 | Chemsoc [chemsoc.com]
- 6. 2-Methyl-1,2-propanediamine [webbook.nist.gov]
- 7. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1461941#2-n-cbz-2-methylpropane-1-2-diamine-hydrochloride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com